molecular formula C24H32O4 B13743956 Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) CAS No. 26545-90-4

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate)

Cat. No.: B13743956
CAS No.: 26545-90-4
M. Wt: 384.5 g/mol
InChI Key: VWKPKVRVHJSMKW-NTYLBUJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its molecular formula C24H32O4 and a molecular weight of 384.51 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) typically involves the esterification of estradiol with 3-oxohexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid , and an organic solvent like dichloromethane . The reaction mixture is refluxed for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , ensures the production of high-purity Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate).

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) , which are involved in pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate), widely used in hormone replacement therapy.

    Estrone: Another naturally occurring estrogen with similar biological activity.

    Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.

Uniqueness

Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is unique due to its specific ester group, which can influence its pharmacokinetics and biological activity. This modification can enhance its stability, bioavailability, and selectivity for estrogen receptors compared to other similar compounds.

Properties

CAS No.

26545-90-4

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] 3-oxohexanoate

InChI

InChI=1S/C24H32O4/c1-3-4-16(25)14-23(27)28-17-6-8-18-15(13-17)5-7-20-19(18)11-12-24(2)21(20)9-10-22(24)26/h6,8,13,19-22,26H,3-5,7,9-12,14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1

InChI Key

VWKPKVRVHJSMKW-NTYLBUJVSA-N

Isomeric SMILES

CCCC(=O)CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C

Canonical SMILES

CCCC(=O)CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.